1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea
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Overview
Description
1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea is a compound that belongs to the class of 1,3-disubstituted ureas
Scientific Research Applications
1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
Target of Action
The primary target of 1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of epoxy fatty acids, such as arachidonic acid metabolites .
Mode of Action
The compound interacts with its target, sEH, by inhibiting its activity . The high activity of these compounds is due to the ability of the pyrazole pharmacophoric center to bind up to two amino acid residues in the active center of the enzyme .
Biochemical Pathways
Inhibition of sEH affects the metabolism of epoxy fatty acids, leading to the accumulation of these compounds . This can have various downstream effects, including the modulation of inflammation and pain, as well as the treatment of hypertension and kidney disease .
Pharmacokinetics
It’s worth noting that similar urea-based compounds, such as 1,3-dicyclohexylurea, have been reported to have low solubility in water, which can limit their bioavailability .
Result of Action
The inhibition of sEH by this compound can lead to a positive effect on the treatment of hypertension and kidney disease, as well as inflammatory and painful conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of similar compounds in water can affect their bioavailability and thus their efficacy . .
Biochemical Analysis
Biochemical Properties
1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea exhibits significant biochemical interactions, particularly with enzymes and proteins involved in various metabolic pathways. This compound has been studied for its inhibitory activity against human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids to vicinal diols . The inhibition of sEH by this compound can lead to the modulation of inflammatory and pain pathways, making it a potential candidate for therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of protein kinases, such as p38 MAPKα, which play crucial roles in cell proliferation, differentiation, and apoptosis . Additionally, this compound affects the expression of genes involved in inflammatory responses, thereby impacting cellular functions related to inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound acts as an inhibitor of sEH by binding to its active site, thereby preventing the hydrolysis of epoxy fatty acids . The inhibition of sEH leads to an accumulation of epoxy fatty acids, which have anti-inflammatory and analgesic properties . Furthermore, this compound can modulate the activity of other enzymes and proteins, such as protein kinases, through direct binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is crucial for its long-term effects on cellular functions. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of sEH and prolonged anti-inflammatory effects . The degradation of this compound over extended periods can lead to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without causing adverse reactions . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for therapeutic efficacy without toxicity is a critical parameter for the safe use of this compound in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with sEH. The inhibition of sEH by this compound affects the metabolism of epoxy fatty acids, leading to changes in the levels of these metabolites . Additionally, this compound can interact with other enzymes and cofactors involved in metabolic processes, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea typically involves the reaction of 1-(isocyanatomethyl)adamantane with appropriate amines. The preparation can be carried out using a one-pot method where the adamantane moiety is directly included through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the obtained esters . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired urea derivative.
Chemical Reactions Analysis
1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The adamantane moiety can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea can be compared with other similar compounds, such as:
1-(Adamantan-1-ylmethyl)-3-(4-fluorophenyl)urea: This compound also contains an adamantane moiety and is used as an sEH inhibitor.
1-(2-(Adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea: These derivatives are potential anticancer candidates. The uniqueness of this compound lies in its combination of the adamantane, propyl, and thiophene groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-adamantyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-2-4-21(12-14-3-5-23-13-14)18(22)20-19-9-15-6-16(10-19)8-17(7-15)11-19/h3,5,13,15-17H,2,4,6-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLHKWDRUXWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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